molecular formula C14H24Cl2N2OS B4169815 N-[4-(methylthio)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride

N-[4-(methylthio)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride

Cat. No. B4169815
M. Wt: 339.3 g/mol
InChI Key: MSWWLECPNFSWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(methylthio)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride, also known as TFB-TBOA, is a potent and selective blocker of glutamate transporters. It is widely used in scientific research to investigate the role of glutamate transporters in various physiological and pathological processes.

Mechanism of Action

N-[4-(methylthio)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride acts as a competitive inhibitor of glutamate transporters, specifically blocking the excitatory amino acid transporter subtype 2 (EAAT2). This leads to an increase in extracellular glutamate levels, which can have both neuroprotective and neurotoxic effects depending on the context.
Biochemical and physiological effects:
N-[4-(methylthio)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It can modulate synaptic transmission and plasticity, alter neuronal excitability, and affect the survival and differentiation of neural stem cells. It has also been shown to have anti-inflammatory and antioxidant effects in certain contexts.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(methylthio)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride in lab experiments is its high potency and selectivity for EAAT2, which allows for precise manipulation of glutamate transporter activity. However, its non-specific effects on other glutamate transporters and ion channels can complicate interpretation of results. Additionally, its relatively short half-life and poor solubility can limit its practical use in certain experimental settings.

Future Directions

There are many potential future directions for research involving N-[4-(methylthio)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride. These include investigating its effects on different subtypes of glutamate transporters, exploring its therapeutic potential in various neurological disorders, and developing more potent and specific inhibitors of glutamate transporters. Additionally, further research is needed to elucidate the complex interactions between glutamate transporters and other signaling pathways in the brain.

Scientific Research Applications

N-[4-(methylthio)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride has been extensively used in scientific research to study the role of glutamate transporters in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has also been used to investigate the physiological functions of glutamate transporters in synaptic transmission, plasticity, and development.

properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS.2ClH/c1-18-14-4-2-13(3-5-14)12-15-6-7-16-8-10-17-11-9-16;;/h2-5,15H,6-12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWWLECPNFSWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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